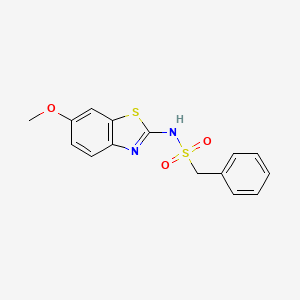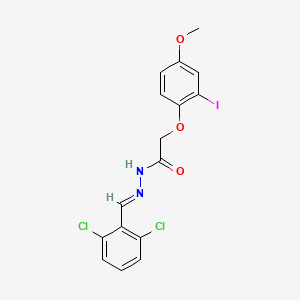![molecular formula C20H16FN3O2 B5605545 6-(4-fluorophenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5605545.png)
6-(4-fluorophenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives involves reactions that can lead to the formation of complex structures with varying substituents. For instance, the reaction of 6-amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione with 1,3-diketones predominantly results in pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-diones, showcasing the versatility of pyrrolopyrimidines in cyclization reactions to produce diverse molecular architectures (Tsupak et al., 2003).
Molecular Structure Analysis
Molecular structures of pyrrolo[3,4-d]pyrimidine derivatives exhibit significant diversity, influenced by different substituents. Crystal structure analysis reveals the importance of hydrogen bonding and π-π stacking interactions in determining the molecular packing and stability of these compounds. For example, various substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones show distinct crystal packing arrangements due to C-H...O hydrogen bonds and π-π interactions, highlighting the role of molecular structure in physical properties (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrrolopyrimidines engage in a variety of chemical reactions, reflecting their rich chemical properties. The electrophilic substitution reactions of pyrrolopyrimidines, such as halogenation, aminomethylation, and acylation, demonstrate their reactivity and the potential for generating a wide range of derivatives with different functional groups, which is crucial for their application in synthetic chemistry and drug development (Tsupak et al., 1994).
Physical Properties Analysis
The physical properties of pyrrolo[3,4-d]pyrimidine derivatives, such as solubility and fluorescence, can be significantly influenced by the nature and position of substituents on the core structure. Highly luminescent polymers incorporating pyrrolopyrimidine units exhibit strong fluorescence and quantum yields, indicating their potential for use in optical materials and electronic devices (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties of pyrrolo[3,4-d]pyrimidine derivatives, such as redox behavior and reactivity towards nucleophiles, are pivotal for their applications in medicinal chemistry and materials science. For instance, the NAD+-NADH-type redox ability of certain pyrrolopyrimidine derivatives demonstrates their utility as redox-active materials, which could be exploited in the development of biochemical probes and redox-responsive systems (Igarashi et al., 2006).
Propiedades
IUPAC Name |
6-(4-fluorophenyl)-1,3-dimethyl-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c1-22-16-12-24(15-10-8-14(21)9-11-15)18(13-6-4-3-5-7-13)17(16)19(25)23(2)20(22)26/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKVBFBYBQYJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-methyl-1,3-benzothiazol-5-amine](/img/structure/B5605463.png)
![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5605464.png)
![2-methyl-4-{3-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-ylcarbonyl]phenyl}-2-butanol](/img/structure/B5605468.png)
![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)propanamide](/img/structure/B5605484.png)

![N-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide](/img/structure/B5605493.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5605498.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-phenylazepane](/img/structure/B5605506.png)
![N-benzyl-3-[4-(benzyloxy)phenyl]acrylamide](/img/structure/B5605509.png)
![6,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5605511.png)

![2-{3-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5605529.png)
